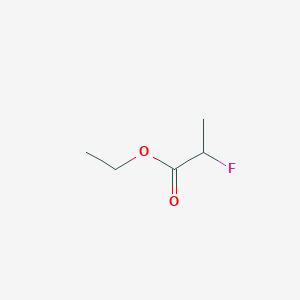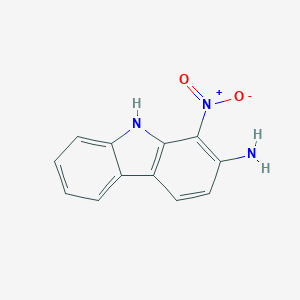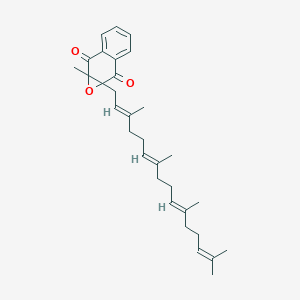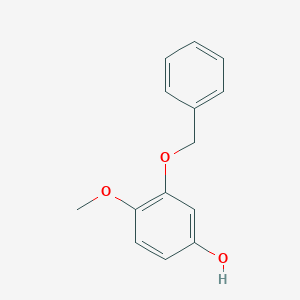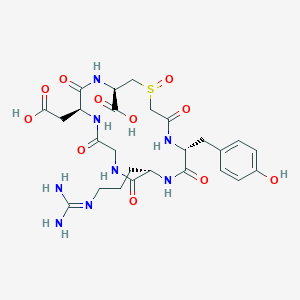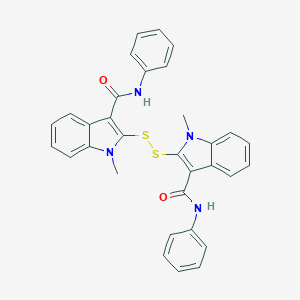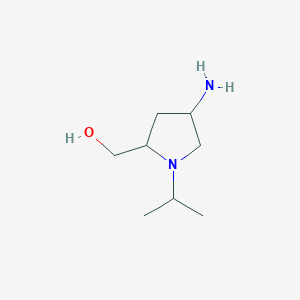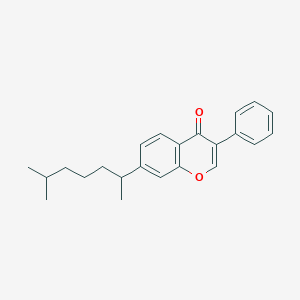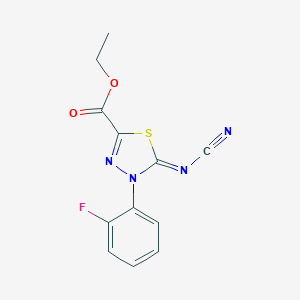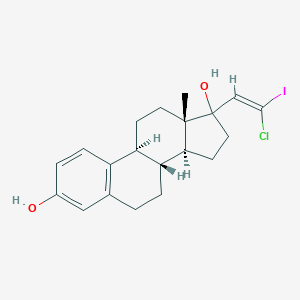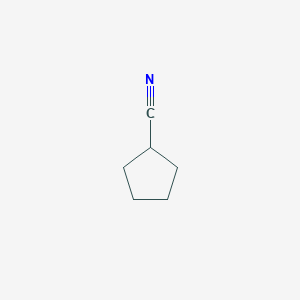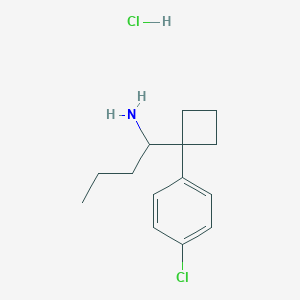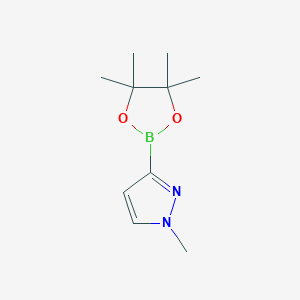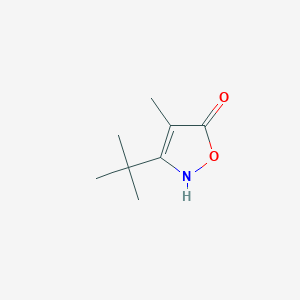
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate, which is the main excitatory neurotransmitter in the brain. TBOA has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is different from the glutamate binding site. This results in a decrease in the ability of the transporter to remove glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels.
Biochemische Und Physiologische Effekte
The increase in extracellular glutamate levels caused by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one can have both beneficial and detrimental effects on neuronal function. On one hand, increased glutamate levels can enhance synaptic transmission and improve cognitive function. On the other hand, excessive glutamate release can lead to excitotoxicity and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in lab experiments is its ability to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. This allows researchers to study the specific effects of glutamate transporter inhibition on neuronal function. However, one limitation of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes. Another area of interest is the potential therapeutic applications of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in the treatment of neurological disorders such as epilepsy and stroke. Further research is needed to fully understand the effects of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one on neuronal function and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one involves the reaction of tert-butylamine, methyl acrylate, and ethyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine to form 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. The synthesis method has been well-established and has been used by many researchers in the field.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one has been widely used in neuroscience research for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neuronal function. Inhibition of glutamate transporters by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Eigenschaften
CAS-Nummer |
144478-95-5 |
|---|---|
Produktname |
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h9H,1-4H3 |
InChI-Schlüssel |
JTLYDAPCRXTMFG-UHFFFAOYSA-N |
SMILES |
CC1=C(NOC1=O)C(C)(C)C |
Kanonische SMILES |
CC1=C(NOC1=O)C(C)(C)C |
Synonyme |
5(2H)-Isoxazolone,3-(1,1-dimethylethyl)-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



